molecular formula C21H26N2O4 B13212852 3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

Cat. No.: B13212852
M. Wt: 370.4 g/mol
InChI Key: ZXMBWRIFZONLCQ-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a structurally complex organic compound featuring a benzyloxycarbonyl (Cbz) protective group, a dimethylamino-substituted phenyl ring, and a 2,2-dimethylpropanoic acid backbone. The Cbz group (a common amino-protecting group in peptide synthesis) and the dimethylamino moiety (a strong electron-donating substituent) confer unique physicochemical and biological properties to this molecule.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H26N2O4/c1-21(2,19(24)25)18(16-11-8-12-17(13-16)23(3)4)22-20(26)27-14-15-9-6-5-7-10-15/h5-13,18H,14H2,1-4H3,(H,22,26)(H,24,25)

InChI Key

ZXMBWRIFZONLCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)N(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a dimethylamino-substituted phenyl compound. The final step involves deprotection to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features/Biological Activity References
Target Compound 3-(Dimethylamino)phenyl, 2,2-dimethylpropanoic acid, Cbz-protected amino group C₂₂H₂₇N₂O₄ 383.47 Hypothesized kinase inhibition based on dimethylamino group’s electron-donating properties
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid 3,3-Difluoro, 2-methylpropanoic acid, Cbz-protected amino group C₁₂H₁₃F₂NO₄ 273.24 Fluorine atoms enhance metabolic stability; no explicit activity data
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine Dual benzyloxy groups, L-alanine backbone C₁₈H₂₀N₂O₅ 344.36 Potential peptide synthesis intermediate; no reported bioactivity
2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid 3,3,3-Trifluoro, propanoic acid backbone C₁₁H₁₀F₃NO₄ 277.20 Trifluoromethyl group improves lipophilicity; used in proteomics research
2-[(3-Chlorophenyl)methyl]-3-[methyl-[(tert-butoxycarbonyl)amino]propanoic acid 3-Chlorophenyl, tert-butoxycarbonyl (Boc) protection, methylamino group C₁₇H₂₂ClNO₄ 339.82 Chlorophenyl group may enhance cytotoxicity; Boc protection alters solubility

Functional Group Impact on Activity

Electron-Donating vs. Electron-Withdrawing Substituents

  • Similar dimethylamino-containing compounds (e.g., compound 61a in ) exhibit antitumor activity (IC₅₀ = 3.13 μM) .
  • Chlorophenyl Group () : The electron-withdrawing chloro substituent may increase cytotoxicity by promoting DNA intercalation or protein binding. Chlorophenyl derivatives in and form metal complexes with Cu(II), Ni(II), and La(III), showing moderate anti-tumor activity .

Fluorinated Analogues

  • 3,3-Difluoro and 3,3,3-Trifluoro Derivatives () : Fluorine atoms enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs. However, fluorinated analogues in exhibit safety concerns (skin/eye irritation, respiratory toxicity) .

Protective Group Variations

  • Cbz vs. Boc Protection :
    • The Cbz group (Target Compound, ) is acid-labile and commonly used in peptide synthesis.
    • The Boc group () is base-sensitive, offering orthogonal protection strategies. Boc-protected compounds may exhibit improved solubility in polar solvents compared to Cbz analogues.

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzyloxycarbonyl group, a dimethylamino group, and a phenyl group, which contribute to its reactivity and interaction with biological systems. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C21_{21}H26_{26}N2_2O4_4
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 2060059-99-4

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Protection of Amino Groups : Using benzyloxycarbonyl chloride.
  • Coupling Reactions : Involving dimethylamino-substituted phenyl compounds.
  • Deprotection Steps : To yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : Similar compounds have shown promising anticonvulsant properties in animal models. For instance, related compounds demonstrated effective seizure control in maximal electroshock tests (ED50 values ranging from 30 to 79 mg/kg) .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration .
  • Anticancer Potential : The interactions of this compound with specific enzymes or receptors may elucidate mechanisms of action relevant to cancer therapy .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • The benzyloxycarbonyl group may serve as a protecting group that influences the reactivity of the amine.
  • The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Comparative Studies

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Aspects
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acidSimilar backbone; lacks dimethylamino groupDifferent pharmacological profile
4-Methoxybenzoic acidContains methoxy group; simpler structureLacks complex functionalities
Benzyloxycarbonyl-L-phenylalanineAmino acid derivative; benzyloxycarbonyl protectionFocused on amino acid applications

This table illustrates how variations in substituents can significantly affect biological properties and synthetic utility.

Case Studies

  • Anticonvulsant Studies : A study on related compounds indicated that modifications in structure can lead to enhanced anticonvulsant activity. The ED50 values for these compounds were comparable to established anticonvulsants like phenobarbital .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines (e.g., MCF-7). These studies indicate that structural modifications can lead to significant differences in anticancer efficacy .

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